molecular formula C11H12BrNO2S B8259996 5-Bromo-2-(cyclopropylsulfonyl)isoindoline

5-Bromo-2-(cyclopropylsulfonyl)isoindoline

Cat. No.: B8259996
M. Wt: 302.19 g/mol
InChI Key: CGYXDCUMFOIPKJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylsulfonyl)isoindoline is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindolines are notable for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a cyclopropylsulfonyl group in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylsulfonyl)isoindoline typically involves multiple steps:

    Cyclopropylsulfonylation: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted isoindolines.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(cyclopropylsulfonyl)isoindoline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, isoindoline derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific structure of this compound may offer unique interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with various biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylsulfonyl)isoindoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropylsulfonyl group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisoindoline: Lacks the cyclopropylsulfonyl group, making it less reactive in certain chemical reactions.

    2-(Cyclopropylsulfonyl)isoindoline: Lacks the bromine atom, which may reduce its potential for substitution reactions.

    5-Chloro-2-(cyclopropylsulfonyl)isoindoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

5-Bromo-2-(cyclopropylsulfonyl)isoindoline is unique due to the presence of both the bromine atom and the cyclopropylsulfonyl group. This combination enhances its chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-bromo-2-cyclopropylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S/c12-10-2-1-8-6-13(7-9(8)5-10)16(14,15)11-3-4-11/h1-2,5,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYXDCUMFOIPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3=C(C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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